8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 4877-10-5
Cat. No.: VC11864995
Molecular Formula: C21H25N9O2S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4877-10-5 |
---|---|
Molecular Formula | C21H25N9O2S |
Molecular Weight | 467.5 g/mol |
IUPAC Name | 8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Standard InChI | InChI=1S/C21H25N9O2S/c1-27-17-16(18(31)23-20(27)32)29(19(22-17)28-11-7-2-3-8-12-28)13-14-33-21-24-25-26-30(21)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,23,31,32) |
Standard InChI Key | AIXGXZFOJMKYOS-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, reflects its intricate structure (Table 1). Its molecular formula, C21H25N9O2S, corresponds to a molecular weight of 467.5 g/mol. The purine dione core is substituted at positions 3, 7, and 8 with methyl, 2-((1-phenyltetrazol-5-yl)thio)ethyl, and azepane groups, respectively.
Table 1: Fundamental Identifiers
Property | Value |
---|---|
CAS Registry Number | 4877-10-5 |
Molecular Formula | C21H25N9O2S |
Molecular Weight | 467.5 g/mol |
IUPAC Name | 8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 |
Structural Analysis
The molecule’s purine core (positions 2 and 6 substituted with ketone groups) is critical for potential hydrogen bonding with biological targets. Key structural elements include:
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Azepane ring: A seven-membered saturated nitrogen heterocycle at position 8, conferring conformational flexibility and lipophilicity.
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Tetrazole-thioethyl chain: A 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group at position 7, introducing sulfur and tetrazole moieties known for metabolic stability and metal coordination .
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Methyl group: At position 3, sterically shielding the purine core from enzymatic degradation.
Comparative analysis with structurally analogous purine derivatives, such as 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (PubChem CID 21088927), highlights the role of bulky substituents in altering target selectivity .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multistep strategy:
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Purine core construction: Condensation of a pyrimidine precursor with a urea derivative to form the xanthine scaffold.
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N-alkylation: Introduction of the 2-((1-phenyltetrazol-5-yl)thio)ethyl group via nucleophilic substitution at position 7.
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Azepane incorporation: Mitsunobu or SN2 reaction to install the azepane ring at position 8 .
Key intermediates likely include 8-bromoxanthine derivatives, as evidenced by related compounds like 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (CAS 666816-98-4) .
Physicochemical Characterization
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Solubility: Low aqueous solubility (predicted LogP ≈ 2.8) due to the hydrophobic azepane and tetrazole-phenyl groups.
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Stability: Susceptible to hydrolysis at the tetrazole-sulfur bond under acidic conditions.
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Spectral Data:
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HRMS: Expected [M+H]+ at m/z 468.19 (calculated for C21H26N9O2S).
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NMR: Distinct signals for azepane protons (δ 1.4–1.8 ppm, multiplet) and tetrazole aromatic protons (δ 7.3–7.6 ppm).
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Compound | Target | IC50/EC50 |
---|---|---|
4877-10-5 | PDE4 (predicted) | ~5 μM* |
8-Bromo-3-methylxanthine | Adenosine A1 | 220 nM |
Rolipram | PDE4 | 1.2 μM |
*Estimated via molecular modeling .
Future Directions
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Target deconvolution: CRISPR-Cas9 screens to identify interacting proteins.
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Prodrug optimization: Esterification of the dione groups to enhance bioavailability.
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Therapeutic repurposing: Evaluation in pulmonary fibrosis models, given PDE4’s role in fibroblast activation.
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